molecular formula C8H9ClO B3024758 3-Chloro-4-methylbenzyl alcohol CAS No. 39652-32-9

3-Chloro-4-methylbenzyl alcohol

Cat. No.: B3024758
CAS No.: 39652-32-9
M. Wt: 156.61 g/mol
InChI Key: NLRJZTGNCBMNKS-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzyl alcohol, also known as 3-chloro-4-methylphenylmethanol, is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylbenzyl alcohol can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzyl alcohol using phosphorus oxychloride (POCl3) in oxolane as a solvent. The reaction is carried out at a temperature range of 35-45°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chloro-4-methylbenzaldehyde.

    Reduction: The compound can be reduced to form 3-chloro-4-methylbenzylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-4-methylbenzaldehyde

    Reduction: 3-Chloro-4-methylbenzylamine

    Substitution: Various substituted benzyl derivatives depending on the reagent used.

Scientific Research Applications

3-Chloro-4-methylbenzyl alcohol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Analytical Chemistry: It serves as a standard or reagent in chemical analyses.

    Biomedical Research: The compound is used in studies related to drug development and pharmacology.

    Proteomics Research: It is utilized in the study of protein structures and functions.

Mechanism of Action

The mechanism of action of 3-chloro-4-methylbenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: The parent compound without the chlorine and methyl substitutions.

    4-Chlorobenzyl Alcohol: Similar structure but lacks the methyl group.

    4-Methylbenzyl Alcohol: Similar structure but lacks the chlorine atom.

Uniqueness

3-Chloro-4-methylbenzyl alcohol is unique due to the presence of both chlorine and methyl groups on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRJZTGNCBMNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192764
Record name 3-Chloro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39652-32-9
Record name 3-Chloro-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39652-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylbenzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methylbenzoic acid (800 mg, 4.69 mmol) in THF (8 mL) that was cooled at 0° C., BH3THF (14 mL, 1M in THF) was added into the solution drop wise. The mixture was then stirred at r.t. overnight. Add methanol to the system at 0° C. slowly until no gas released. Remove the solvent and the residue was extracted with ethylacetate, concentrated the organic phase to give 894 mg of the title compound (85%). 1H NMR (400 MHz, CDCl3): δ 2.36 (3H, s), 4.63 (2H, s), 7.13-7.22 (2H, m), 7.35 (1H, s).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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